molecular formula C23H17NO5S B2930731 [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-29-1

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2930731
CAS RN: 1114886-29-1
M. Wt: 419.45
InChI Key: ZWMZKTKHYGDATE-UHFFFAOYSA-N
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Description

“4-(1,3-Benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is an organic compound with the molecular formula C23H17NO5S . It belongs to the class of organic compounds known as benzodioxoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole skeleton attached to a benzothiazinone group, which is further substituted with a methylphenyl group . The average mass of the molecule is 419.450 Da, and the monoisotopic mass is 419.082733 Da .

Scientific Research Applications

Anticancer Agent Development

The structural motif of 1,3-benzodioxol is present in many biologically active molecules, particularly those with anticancer properties. Compounds with this motif have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound could serve as a scaffold for synthesizing new derivatives with enhanced anticancer activity through structure-activity relationship studies.

Tubulin Polymerization Modulation

The benzothiazine moiety is structurally similar to molecules that interact with tubulin, a protein essential for cell division. By modulating tubulin polymerization, derivatives of this compound could act as potent antimitotic agents, leading to cell cycle arrest and apoptosis in cancer cells .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c1-15-6-8-16(9-7-15)23(25)22-13-24(17-10-11-19-20(12-17)29-14-28-19)18-4-2-3-5-21(18)30(22,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMZKTKHYGDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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